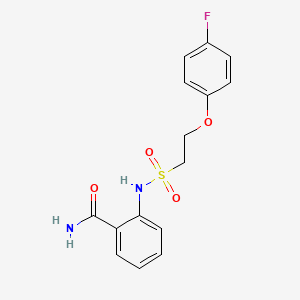

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide

Description

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide is a benzamide derivative featuring a sulfonamide linker and a 4-fluorophenoxyethyl substituent. This structure combines a benzamide core with electron-withdrawing groups (fluorine and sulfonamide), which may enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name |

2-[2-(4-fluorophenoxy)ethylsulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c16-11-5-7-12(8-6-11)22-9-10-23(20,21)18-14-4-2-1-3-13(14)15(17)19/h1-8,18H,9-10H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGCAQHANPDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with sulfonyl chloride to produce 2-(4-fluorophenoxy)ethylsulfonyl chloride. Finally, the sulfonyl chloride is reacted with benzamide in the presence of a base to yield 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

describes three benzamide derivatives (compounds 17, 18, and 19) with a 4-fluorophenoxy group and trifluoromethyl substituents. These compounds were synthesized via carbodiimide-mediated coupling and purified using column chromatography. Key differences from the target compound include:

- Trifluoromethyl vs. Sulfonamide : Compounds 17–19 have a trifluoromethyl group at the benzamide’s 3-position, whereas the target compound features a sulfonamide group. This substitution may alter solubility and target specificity.

- Piperazine Modifications : The analogs include piperazine-derived substituents (e.g., acetyl, formyl), which are absent in the target compound. These modifications influence pharmacokinetic properties, as seen in their variable antiplasmodial activities .

Sigma Receptor-Targeting Benzamides

highlights benzamides like [125I]PIMBA, which bind sigma receptors in prostate cancer cells (DU-145: Kd = 5.80 nM, Bmax = 1800 fmol/mg protein). These compounds share a benzamide core but differ in substituents:

- PIMBA: Contains an iodomethoxy group and piperidinyl ethyl chain, enabling high tumor uptake in xenograft models.

- Target Compound: The sulfonamide and fluorophenoxy groups may confer distinct binding kinetics. Computational docking () could elucidate differences in receptor interaction .

Table 2: Receptor Binding and Diagnostic Potential

| Compound | Target Receptor | Kd (nM) | Bmax (fmol/mg) | Application |

|---|---|---|---|---|

| [125I]PIMBA () | Sigma-1 | 5.80 | 1800 | Prostate cancer imaging |

| Target Compound | Hypothetical (PanK?) | N/A | N/A | Potential antimicrobial* |

*Inferred from , where a related sulfanyl-triazole benzamide is associated with PanK inhibition.

Antimicrobial and Anticancer Benzamides

reports 2-azetidinone benzamides with antimicrobial (e.g., compound 4: Gram-positive IC50 = 8.2 µM) and anticancer activity (compound 17: MCF7 IC50 = 12.5 µM). Structural distinctions include:

Anti-inflammatory and Antioxidant Derivatives

identifies N-benzimidazolyl-methyl benzamides (e.g., 3a, 3e) with anti-inflammatory activity (p < 0.05 at 100 mg/kg) and low gastric toxicity. In contrast, describes 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB), which exhibits potent antioxidant activity (DPPH IC50 = 22.8 µM). Key differences:

- Substituent Effects : THHEB’s hydroxyl groups enhance radical scavenging, while the target compound’s sulfonamide may limit antioxidant capacity.

- Therapeutic Indications : Anti-inflammatory vs. antioxidant applications highlight structural tuning for specific pathways .

Biological Activity

The compound 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide typically involves the reaction of 4-fluorophenol with ethylene sulfonamide followed by acylation with benzoyl chloride. This method allows for the introduction of the sulfonamide group, which is critical for its biological activity.

Biological Activity

Research indicates that compounds similar to 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide exhibit various biological activities, including:

- Antifungal Activity : Compounds in this class have shown moderate to strong inhibitory effects against several fungal strains. For instance, a related compound demonstrated an EC50 of 11.61 μg/mL against Sclerotinia sclerotiorum and comparable activities against other fungi such as Botrytis cinerea and Thanatephorus cucumeris .

- Anticancer Properties : The compound has been investigated for its potential in treating cancers associated with MLL gene fusions. It acts as an inhibitor of the interaction between menin and MLL proteins, which is crucial in the pathogenesis of certain leukemias .

- Histamine Receptor Modulation : Similar benzamide derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, suggesting potential applications in treating conditions like obesity and cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide can be influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine on the phenoxy group enhances antifungal activity due to increased electron-withdrawing effects, which can stabilize the compound's interaction with biological targets .

- Sulfonamide Group : The sulfonamide moiety is critical for enhancing solubility and bioavailability, contributing to the compound's overall efficacy .

Case Studies

Several studies have reported on the biological activity of related compounds:

- Fungicidal Activity : A study on benzamide derivatives indicated that compounds with a similar structure exhibited significant antifungal activities against pathogens like Fusarium graminearum and Phytophthora capsica, with inhibition rates reaching up to 86.1% compared to control drugs .

- Cancer Treatment Efficacy : Research highlighted the potential of sulfonamide derivatives in inhibiting cancer cell proliferation. For example, compounds targeting MLL-related pathways showed promise in preclinical models for treating acute leukemia .

Table 1: Biological Activity of Related Benzamide Compounds

| Compound ID | Target Organism | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| Compound A | Sclerotinia sclerotiorum | 86.1 | 6.67 |

| Compound B | Botrytis cinerea | 81.4 | 17.39 |

| Compound C | Fusarium graminearum | 40.4 | 31.6 |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances antifungal potency |

| Sulfonamide Group | Improves solubility and bioavailability |

| Benzoyl Group | Critical for anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.